molecular formula C16H14N2O4S B3139521 2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone CAS No. 477846-81-4

2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone

Cat. No.: B3139521
CAS No.: 477846-81-4
M. Wt: 330.4 g/mol
InChI Key: XRXGWQJMPDINBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone typically involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0–5 °C) and monitored by thin layer chromatography (TLC) using a solvent mixture of n-hexane and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone stands out due to its unique combination of a phenoxyethyl group and a phenyl-1,3,4-oxadiazol-2-yl sulfone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(2-phenoxyethylsulfonyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-23(20,12-11-21-14-9-5-2-6-10-14)16-18-17-15(22-16)13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGWQJMPDINBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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